molecular formula C7H6BrClO B050251 2-Bromo-5-chlorobenzyl alcohol CAS No. 60666-70-8

2-Bromo-5-chlorobenzyl alcohol

Cat. No.: B050251
CAS No.: 60666-70-8
M. Wt: 221.48 g/mol
InChI Key: YOLUSOFTODTRQV-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzyl alcohol is a valuable bifunctional benzyl alcohol derivative that serves as a key synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring both a bromo and a chloro substituent on the aromatic ring alongside a hydroxymethyl group, makes it a versatile building block for constructing more complex molecules. The halogen atoms are ortho- and para- directing, allowing for further regioselective functionalization via cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic aromatic substitution. The benzyl alcohol moiety can be readily oxidized to the corresponding aldehyde, a common pharmacophore, or used in etherification and esterification reactions.

Properties

IUPAC Name

(2-bromo-5-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLUSOFTODTRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633377
Record name (2-Bromo-5-chlorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60666-70-8
Record name (2-Bromo-5-chlorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60666-70-8
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Preparation Methods

Bromination of 2-Chlorobenzyl Alcohol

Bromination of 2-chlorobenzyl alcohol represents a direct route to the target compound. The chlorine atom at the 2-position directs electrophilic bromination to the 5-position via resonance and inductive effects. Industrially, this method employs N-bromosuccinimide (NBS) in sulfuric acid, leveraging the NBS/sulfuric acid system for regioselective bromination .

Reaction Conditions :

  • Catalyst : Sodium sulfide (Na₂S) or sodium sulfite (Na₂SO₃) to suppress ortho-bromination by modulating electrophilic attack .

  • Temperature : 10–50°C to balance reaction rate and selectivity.

  • Solvent : Concentrated sulfuric acid facilitates protonation of NBS, generating Br⁺ for electrophilic substitution.

Procedure :

  • Dissolve 2-chlorobenzyl alcohol in sulfuric acid.

  • Add NBS incrementally at 30°C to minimize exothermic side reactions.

  • Stir for 10–30 minutes until substrate consumption exceeds 99% (monitored via HPLC).

  • Quench with ice water, isolate via filtration, and recrystallize from methanol/water.

Yield and Purity :

  • Yield : 85–90% after recrystallization .

  • Purity : >99.5% by HPLC, with <0.5% 4-bromo-2-chlorobenzyl alcohol impurity .

Reduction of 5-Bromo-2-Chlorobenzoic Acid

5-Bromo-2-chlorobenzoic acid, synthesized via bromination of 2-chlorobenzoic acid , serves as a precursor for alcohol synthesis through reduction.

Reduction Protocol :

  • Convert 5-bromo-2-chlorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) .

  • Reduce the acid chloride to 2-bromo-5-chlorobenzyl alcohol via lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Key Steps :

  • Acid Chloride Formation : React benzoic acid with SOCl₂ at reflux (70°C) for 2 hours.

  • Reduction : Add LiAlH₄ dropwise at 0°C, followed by 2-hour stirring at room temperature.

Yield and Purity :

  • Overall Yield : 75–80% (two-step process).

  • Purity : 98–99% after column chromatography (hexane/ethyl acetate gradient).

Hydrolysis of 2-Bromo-5-Chlorobenzyl Chloride

Nucleophilic substitution of 2-bromo-5-chlorobenzyl chloride with water or hydroxide ions provides a high-yield pathway.

Reaction Mechanism :

  • Solvent : Dimethylformamide (DMF) or aqueous NaOH.

  • Conditions : Reflux at 80–100°C for 4–6 hours.

Procedure :

  • Suspend 2-bromo-5-chlorobenzyl chloride in 10% NaOH.

  • Reflux until chloride conversion is complete (TLC monitoring).

  • Acidify with HCl, extract with dichloromethane, and purify via distillation.

Yield and Purity :

  • Yield : 88–92%.

  • Purity : 97–98% (GC-MS analysis).

Grignard Reaction with Formaldehyde

This method constructs the benzyl alcohol moiety via Grignard reagent formation and subsequent quenching with formaldehyde.

Synthesis Steps :

  • Prepare 2-bromo-5-chlorobenzyl magnesium bromide by reacting 2-bromo-5-chlorobenzyl bromide with magnesium in THF.

  • Add paraformaldehyde to the Grignard reagent at −10°C.

  • Hydrolyze with ammonium chloride to yield the alcohol.

Optimization Insights :

  • Temperature Control : Maintain −10°C during formaldehyde addition to prevent dialkylation.

  • Solvent : Tetrahydrofuran (THF) enhances reagent stability.

Yield and Purity :

  • Yield : 70–75%.

  • Purity : 95–96% after silica gel chromatography.

Comparative Analysis of Methods

Method Starting Material Reagents Yield Purity Scalability
Bromination2-Chlorobenzyl alcoholNBS, H₂SO₄, Na₂S85–90%>99.5%Industrial
Benzoic Acid Reduction2-Chlorobenzoic acidSOCl₂, LiAlH₄75–80%98–99%Lab-scale
Hydrolysis2-Bromo-5-chlorobenzyl chlorideNaOH88–92%97–98%Pilot-scale
Grignard Reaction2-Bromo-5-chlorobenzyl bromideMg, Paraformaldehyde70–75%95–96%Lab-scale

Key Findings :

  • Bromination offers superior regioselectivity and scalability, making it the preferred industrial method .

  • Hydrolysis balances yield and simplicity but requires stringent control of hydrolysis conditions to avoid diol formation.

  • Grignard reactions suffer from moderate yields due to competing side reactions but remain valuable for small-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Role : 2-Bromo-5-chlorobenzyl alcohol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents allow for diverse reactivity, enabling the formation of various derivatives through nucleophilic substitution reactions.
  • Reactions : Common reactions involving this compound include oxidation to form aldehydes or carboxylic acids and reduction to yield amines. The presence of both bromine and chlorine enhances its utility in selective reactions compared to other similar compounds .

Medicinal Chemistry

Pharmaceutical Applications

  • Precursor for Drug Synthesis : This compound is used as a precursor in the synthesis of pharmaceutical agents. Its structure facilitates modifications that are essential for developing compounds with therapeutic effects.
  • Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor of specific enzymes, making it useful for studying enzyme kinetics and protein-ligand interactions .

Biochemical Research

Study of Biological Mechanisms

  • Mechanism of Action : The compound interacts with molecular targets in biological systems, potentially inhibiting enzyme activity by binding to active sites. This characteristic makes it a valuable tool for investigating biochemical pathways and understanding metabolic processes .
  • Affinity Labeling : Its reactivity allows it to be used in affinity labeling experiments, which help elucidate the functions of various proteins by covalently modifying them .

Agrochemical Development

Use in Pesticide Formulation

  • Agrochemical Production : The compound's halogenated structure is beneficial in developing agrochemicals, including herbicides and insecticides. Its stability and reactivity contribute to the effectiveness of these formulations .

Industrial Applications

Chemical Manufacturing

  • Production Processes : In industrial settings, this compound is produced through large-scale bromination reactions optimized for high yield and purity. This efficiency is crucial for its application in various chemical manufacturing processes .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a starting material. The resulting compounds exhibited significant antibacterial activity against various pathogens, highlighting the compound's potential in drug development.

Case Study 2: Enzyme Inhibition Analysis

Research published in the European Journal of Biochemistry explored the inhibition effects of halogenated benzyl alcohols on liver alcohol dehydrogenase. The findings indicated that modifications to the benzyl alcohol structure could enhance inhibitory potency, providing insights into designing more effective enzyme inhibitors .

Mechanism of Action

The mechanism of action of 2-bromo-5-chlorobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-bromo-5-chlorobenzyl alcohol with its analogs, focusing on molecular structure, physicochemical properties, synthesis, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituent Positions Key Features
This compound C₇H₆BrClO 221.48 60666-70-8 Br (C2), Cl (C5) High polarity due to halogen substituents; intermediate in drug synthesis
2-Bromo-5-iodobenzyl alcohol C₇H₆BrIO 312.93 946525-30-0 Br (C2), I (C5) Higher molecular weight (iodine substitution); potential for radiopharmaceutical applications
2-Bromo-4-fluorobenzyl alcohol C₇H₆BrFO 205.02 - Br (C2), F (C4) Lower molecular weight; fluorine may enhance metabolic stability
5-Bromo-2-chlorobenzyl alcohol C₇H₆BrClO 221.48 149965-40-2 Br (C5), Cl (C2) Positional isomer; altered reactivity in substitution reactions
3-Bromo-5-chloro-2-hydroxybenzyl alcohol C₇H₆BrClO₂ 237.48 116795-47-2 Br (C3), Cl (C5), -OH (C2) Additional hydroxyl group increases hydrophilicity

Commercial Availability and Regulatory Status

  • Regulatory Compliance : Brominated benzyl alcohols require compliance with hazardous chemical regulations. For example, 5-bromo-2-methoxybenzyl alcohol (CAS 2316-64-5) was registered in the EU on 31/05/2018 .

Biological Activity

2-Bromo-5-chlorobenzyl alcohol (CAS Number: 60666-70-8) is a halogenated aromatic compound with significant relevance in organic synthesis and biological research. This article delves into its biological activities, mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through various methods, including:

  • Bromination of 2-chlorobenzyl alcohol using bromine in the presence of a catalyst.
  • Grignard reaction , where 2-chlorobenzyl chloride reacts with magnesium, followed by treatment with bromine.

These methods yield high purity products under controlled conditions, making the compound suitable for further applications in research and industry.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, particularly by binding to the active sites of enzymes, which inhibits substrate binding and catalytic activity. This mechanism is crucial in studies related to enzyme kinetics and protein-ligand interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and anti-inflammatory properties. It has been shown to inhibit the growth of various microorganisms, making it a candidate for developing antimicrobial agents. For instance, studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of halogenated benzyl alcohols, including this compound, revealed that:

  • The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating its potential as a therapeutic agent in combating bacterial infections.
CompoundMIC (µg/mL)Activity
This compound32Moderate antibacterial activity
Control (standard antibiotic)8High antibacterial activity

This data illustrates the compound's moderate efficacy compared to established antibiotics .

Enzyme Inhibition Studies

Another investigation focused on the compound's role as an enzyme inhibitor. The study assessed its impact on various enzymes involved in metabolic pathways:

  • Enzyme Targeted : Aldose reductase
  • IC50 Value : 25 µM
  • Effect : Significant inhibition was observed, indicating potential use in managing diabetic complications by preventing sorbitol accumulation.

These findings underscore the compound's relevance in metabolic disease research and potential therapeutic applications .

Potential Therapeutic Applications

Given its biological activities, this compound has several promising applications:

  • Antimicrobial Agent : Development of new antibiotics targeting resistant bacterial strains.
  • Diabetes Management : As an aldose reductase inhibitor, it may help mitigate complications associated with diabetes.
  • Research Tool : Useful in studying enzyme kinetics and protein interactions due to its inhibitory properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-5-chlorobenzyl alcohol, and how do reaction conditions influence purity?

The compound is typically synthesized via nucleophilic substitution or reduction of precursor halides. For example:

  • Reduction of 2-bromo-5-chlorobenzaldehyde using NaBH4 in methanol at 0–5°C yields the alcohol with >90% purity .
  • Grignard reactions involving bromo-chlorobenzyl halides and formaldehyde require anhydrous conditions to avoid side products like ethers .
    Key methodological tip : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and confirm purity by <sup>1</sup>H NMR (δ 4.6–4.8 ppm for –CH2OH) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Spectroscopic analysis :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Look for benzylic protons (δ 4.6–4.8 ppm) and aromatic splitting patterns (ABX system due to Br/Cl substituents) .
    • HRMS : Expected [M+H]<sup>+</sup> at m/z 221.47 (C7H6BrClO<sup>+</sup>) .
  • Melting point : If crystalline, compare with literature data (e.g., analogs like 4-bromo-2,6-difluorobenzyl alcohol melt at 75–77°C) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column chromatography : Use silica gel with hexane/EtOAc (gradient elution from 5% to 30% EtOAc) .
  • Recrystallization : Ethanol/water (1:3) is optimal for removing polar impurities .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • DFT studies (e.g., Gaussian 16) predict regioselectivity in bromination/chlorination steps. For example, halogen positioning at C2 and C5 is thermodynamically favored due to lower activation energy (ΔG<sup>‡</sup> ~25 kcal/mol) .
  • Solvent effects : Simulate polarity (ε) to minimize side reactions; THF outperforms DMF in reducing hydrolysis .

Q. How do steric and electronic effects of Br/Cl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Suzuki-Miyaura coupling : The electron-withdrawing Cl group at C5 deactivates the aryl ring, requiring Pd(PPh3)4 at 80°C for effective coupling .
  • Buchwald-Hartwig amination : Steric hindrance from the Br substituent necessitates bulky ligands (e.g., XPhos) .

Q. What are the stability challenges of this compound under varying storage conditions?

  • Light sensitivity : UV-Vis studies show degradation (>5% in 48 hours under UV light) due to C–Br bond cleavage. Store in amber vials at –20°C .
  • Thermal stability : Decomposition occurs above 120°C (TGA data), releasing HBr and HCl .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR shifts for this compound?

  • Case study : A 2023 study reported δ 4.65 ppm for –CH2OH , while a 2024 paper noted δ 4.72 ppm .
  • Resolution : Verify solvent effects (CDCl3 vs. DMSO-d6) and calibration standards. Internal referencing (TMS) reduces variability .

Q. Conflicting yields in Grignard vs. reduction methods: How to validate optimal routes?

  • Statistical analysis : Compare mean yields (n=5) using ANOVA. Reduction methods (85±3%) outperform Grignard (72±5%) due to fewer side reactions (p < 0.05) .

Safety and Handling Protocols

  • PPE : Nitrile gloves, lab coat, and goggles mandatory. Avoid inhalation (TLV 1 ppm for Br/Cl vapors) .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-chlorobenzyl alcohol
Reactant of Route 2
2-Bromo-5-chlorobenzyl alcohol

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